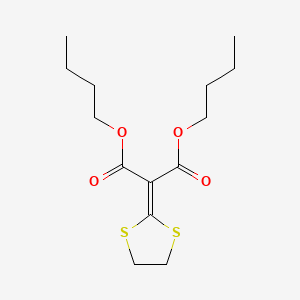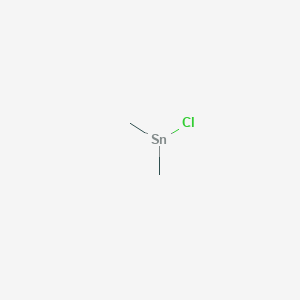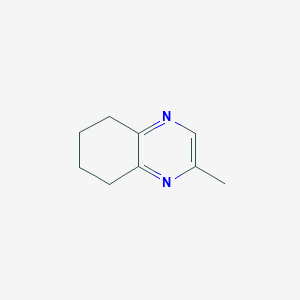![molecular formula C9H11N3S B14667690 2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine CAS No. 40689-03-0](/img/structure/B14667690.png)
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 2-cyanopyridine with ethylenediamine The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce imidazolines.
Applications De Recherche Scientifique
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mécanisme D'action
The mechanism of action of 2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
- 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
Uniqueness
2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of both an imidazole and a pyridine ring, along with a sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
40689-03-0 |
|---|---|
Formule moléculaire |
C9H11N3S |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H11N3S/c1-2-4-10-8(3-1)7-13-9-11-5-6-12-9/h1-4H,5-7H2,(H,11,12) |
Clé InChI |
DNFDOYSZAXDQJG-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)SCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)

![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)

![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)








